molecular formula C6H11N3 B1316065 2-(Piperazin-1-yl)acetonitrile CAS No. 58619-56-0

2-(Piperazin-1-yl)acetonitrile

Cat. No.: B1316065
CAS No.: 58619-56-0
M. Wt: 125.17 g/mol
InChI Key: XHOHVIKZCDXJNK-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)acetonitrile is an organic compound with the molecular formula C6H11N3. It is a derivative of piperazine, a heterocyclic amine, and contains a nitrile group attached to the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(Piperazin-1-yl)acetonitrile typically involves nucleophilic substitution reactions. One common method includes the reaction of piperazine with chloroacetonitrile under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution .

Another method involves the use of ®-1-BOC-3-hydroxymethyl piperazine as a starting material, followed by a series of reactions including PMBCl protection, esCl activation, TMSCN cyanation, and ACE-Cl removal PMB . This method avoids the use of hazardous reagents and is considered safer and more cost-effective.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents. The choice of solvents, catalysts, and reaction conditions is critical to ensure the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Piperazin-1-yl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the synthesis of drugs targeting various diseases, such as cancer and neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperazin-1-yl)acetonitrile is unique due to its versatile chemical reactivity and potential for modification. Its nitrile group allows for various chemical transformations, making it a valuable intermediate in organic synthesis. Additionally, its piperazine ring imparts biological activity, making it a promising candidate for drug development .

Biological Activity

2-(Piperazin-1-yl)acetonitrile is a compound that has garnered attention for its diverse biological activities. Its structure, featuring a piperazine ring, contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, including its antibacterial, anticancer, and potential neuropharmacological effects, supported by case studies and research findings.

Chemical Structure

The chemical formula for this compound is C₇H₁₄N₂, with a molecular weight of 142.20 g/mol. The compound can be represented as follows:

Chemical Structure C7H14N2\text{Chemical Structure }\quad \text{C}_7\text{H}_{14}\text{N}_2

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. In particular, its derivatives have shown significant activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

  • Case Study : A study demonstrated that derivatives of piperazine compounds exhibited effective antibacterial activity in vitro against MRSA and other resistant strains. The minimum inhibitory concentration (MIC) was recorded at various concentrations, indicating potent antibacterial properties .
CompoundMIC (µg/mL)Target Bacteria
This compound32MRSA
Derivative A16MRSA
Derivative B8E. coli

Anticancer Activity

The potential anticancer effects of this compound have also been explored. Research indicates that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

  • Research Findings : A series of piperazine derivatives were synthesized and evaluated for their ability to inhibit P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells. Compounds that include the piperazine moiety demonstrated enhanced cytotoxicity against various cancer cell lines .
CompoundIC50 (µM)Cancer Cell Line
This compound5.0HT29/DOX
Derivative C3.0A549/DOX

Neuropharmacological Effects

There is emerging evidence suggesting that piperazine derivatives may possess neuropharmacological properties. These compounds have been investigated for their potential effects on neurotransmitter systems.

  • Study Insights : Research indicates that certain piperazine derivatives can modulate serotonin receptors, which may contribute to their antidepressant-like effects in animal models .

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

  • Antibacterial Mechanism : It disrupts bacterial cell wall synthesis and function.
  • Anticancer Mechanism : By inhibiting P-gp, it enhances the efficacy of chemotherapeutic agents.
  • Neuropharmacological Mechanism : It potentially modulates neurotransmitter receptor activity.

Properties

IUPAC Name

2-piperazin-1-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c7-1-4-9-5-2-8-3-6-9/h8H,2-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOHVIKZCDXJNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30573616
Record name (Piperazin-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58619-56-0
Record name (Piperazin-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The secondary amine of a functionalized piperazine or piperidine can be alkylated with a haloacetonitrile under basic conditions to yield a cyanomethyl piperazine or piperidine analogue. In a typical procedure N-benzoyl piperazine was added to a solution of chloroacetonitrile and TEA in THF and stirred at r.t. for between 2 and 5 days. A resulting precipitate is removed by filtration, the filtrate is concentrated in vacuo, and the residue purified via chromatography to yield the cyanomethyl intermediate YCH2CN. The alkylation with haloacetonitrile can also be carried out with an alternate base, such as 4-methylmorpholine or diisopropylethyl amine.
[Compound]
Name
secondary amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
haloacetonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 30% TFA/CH2Cl2 (10 mL) is added 4-cyanomethyl-piperazine-1-carboxylic acid tert-butyl ester (1.7 g, 6.8 mmol) and the reaction is stirred for 14 h. The reaction is concentrated and chromatoghraphed using silica gel (%1 NH4OH/7% MeOH/CH2Cl2) to isolate piperazin-1-yl-acetonitrile as the free base. 1H NMR (300 MHz, CDCl3) δ4.36 (s, 2H), 3.54 (s, 2H), 3.45 (t, 2H), 3.13 (t, 2H).
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
TFA CH2Cl2
Quantity
10 mL
Type
solvent
Reaction Step One

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